Sulfide, butyl isopropyl
Description
Significance of Dialkyl Sulfides in Contemporary Chemistry
Dialkyl sulfides, also known as thioethers, are a class of organosulfur compounds characterized by a sulfur atom connected to two alkyl groups (R-S-R'). wikipedia.org These compounds are the sulfur analogs of ethers. wikipedia.orglibretexts.orgopenstax.org In terms of physical properties, sulfides are similar to ethers but exhibit lower volatility, higher melting points, and are less hydrophilic. wikipedia.org The C-S-C bond angle is typically around 90-99°, and the C-S bonds are approximately 180 pm in length. wikipedia.org
The synthesis of sulfides is a crucial transformation in both organic synthetic chemistry and the pharmaceutical industry. tandfonline.com These compounds are not only end products but also serve as key intermediates in the synthesis of other molecules. The reactivity of sulfides is dominated by the Lewis basic lone pairs on the sulfur atom, which allows them to be readily alkylated to form stable sulfonium (B1226848) salts or oxidized to produce sulfoxides and sulfones. wikipedia.orgacsgcipr.orgyoutube.com This reactivity is exploited in biological systems, where molecules like S-adenosylmethionine act as alkylating agents. wikipedia.org
The applications of organosulfur compounds are expanding, driven by a growing demand in sectors such as agriculture for pesticides and in the pharmaceutical industry for their antibacterial and antifungal properties. frontiersin.orgmarketresearchfuture.com There is also increasing interest in their use in personal care products and as part of a move toward more sustainable and green chemistry practices. marketresearchfuture.comnih.gov
The Role of Alkyl Isopropyl Sulfides in Organic Synthesis and Beyond
Alkyl isopropyl sulfides, a specific subset of dialkyl sulfides, have been utilized as versatile reagents in specialized synthetic applications. Research has demonstrated the utility of diisopropyl sulfide (B99878) in polymer chemistry. Specifically, it has been used as a quenching agent for living polyisobutylene (B167198) (PIB), which, followed by the addition of a base, leads to the formation of exo-olefin terminated PIB. researchgate.net In these studies, the yield of the desired exo-olefin end groups was found to increase with the bulkiness of the sulfide's substituent, with isopropyl groups providing a high yield of 98%. researchgate.net
In a different application, alkyl isopropyl sulfide has been employed in an improved general method for the ortho-alkylation of phenols. acs.org This highlights its role as a reagent that facilitates specific and controlled transformations on aromatic rings. Furthermore, the reactivity of isopropyl sulfide has been investigated in reactions with acids, such as the cleavage reaction with p-toluenesulfinic acid. oregonstate.edu
Synthetic procedures for creating related compounds have also been documented. For instance, a synthesis example for isopropyl isobutyl sulfide shows its subsequent use as a precursor for creating isopropyl isobutyl sulfone through oxidation. google.com
Evolution of Research Perspectives on Organosulfur Compounds
The scientific perspective on organosulfur compounds (OSCs) has evolved significantly over time, driven by technological advancements and shifting research priorities. annualreviews.orgresearchgate.net Early research was often focused on the role of OSCs in geochemistry, particularly in the formation and maturation of petroleum. annualreviews.orgresearchgate.net The development of improved analytical techniques, such as sulfur isotope analysis, has deepened the understanding of these geological processes. annualreviews.orgresearchgate.net
In recent years, there has been a notable shift towards exploring the pharmacological potential of OSCs, which are increasingly recognized for their significant bioactivities. frontiersin.orgnih.gov This has spurred research into their roles in addressing oxidative stress, inflammation, and neurodegenerative diseases. frontiersin.org
A concurrent evolution has occurred in the synthetic methodologies used to produce and modify these compounds. Historically, the oxidation of sulfides to sulfoxides and sulfones often involved toxic, heavy metal-based reagents. acsgcipr.org Contemporary research emphasizes the development and use of environmentally benign procedures, reflecting a broader trend towards "green chemistry." acsgcipr.org These modern methods favor catalytic systems and use safer terminal oxidants like hydrogen peroxide. acsgcipr.org Furthermore, sustainability concerns are driving a move away from traditional chemical synthesis and solvent extraction toward modern biotechnology tools to understand and utilize biosynthetic pathways for producing OSCs. nih.gov
Scope and Objectives of Academic Inquiry into Butyl Isopropyl Sulfide
Academic inquiry into butyl isopropyl sulfide and its isomers encompasses several key objectives, from fundamental characterization to its application as a synthetic tool. A primary goal of research is the detailed characterization of the compound's fundamental physical and chemical properties. This includes determining properties such as boiling point, density, and acquiring spectroscopic data, which are essential for identification and further study. chemeo.comnih.govchemicalbook.comnist.gov The isomers most frequently studied are sec-butyl isopropyl sulfide and isobutyl isopropyl sulfide. chemeo.comnih.gov
A second major objective is the development of efficient and reliable methods for its synthesis. pearson.comchegg.comaskfilo.com This involves exploring different reagents and reaction pathways to produce the target sulfide. For example, one common approach involves the nucleophilic substitution reaction between an alkyl halide and a thiolate. openstax.org
Furthermore, a significant area of investigation is the compound's reactivity. Researchers aim to understand how butyl isopropyl sulfide behaves in various chemical reactions, such as oxidation to the corresponding sulfoxide (B87167) and sulfone, or in cleavage reactions. oregonstate.edugoogle.com
Perhaps the most advanced objective is to harness the specific properties of butyl isopropyl sulfide for use as a reagent in more complex organic syntheses. Research into its use for the ortho-alkylation of phenols and in controlling polymerization reactions demonstrates the academic goal of exploiting its unique structure to achieve highly specific and controlled chemical outcomes. researchgate.netacs.org
Compound Data Tables
Physical and Chemical Properties of Butyl Isopropyl Sulfide Isomers
This table summarizes various reported physical and chemical properties for different isomers of butyl isopropyl sulfide.
| Property | sec-Butyl Isopropyl Sulfide | Isobutyl Isopropyl Sulfide | tert-Butyl Isopropyl Sulfide | n-Butyl Isopropyl Sulfide |
| CAS Number | 22438-36-4 nist.gov | 10359-65-6 nih.gov | N/A | N/A |
| Molecular Formula | C₇H₁₆S nist.gov | C₇H₁₆S chemicalbook.com | C₇H₁₆S stenutz.eu | C₇H₁₆S nih.gov |
| Molecular Weight | 132.27 g/mol chemeo.com | 132.27 g/mol chemicalbook.com | 132.27 g/mol stenutz.eu | 132.27 g/mol nih.gov |
| Boiling Point | N/A | 144-146.5 °C chemicalbook.com | 130 °C stenutz.eu | N/A |
| Density | N/A | 0.832±0.06 g/cm³ (Predicted) chemicalbook.com | N/A | N/A |
| IUPAC Name | 2-[(1-methylethyl)thio]butane chemeo.com | 2-methyl-1-(propan-2-ylsulfanyl)propane nih.gov | N/A | 1-(propan-2-ylsulfanyl)butane nih.gov |
| Synonyms | 2,4-dimethyl-3-thiahexane; Isopropyl 2-butyl sulfide nist.gov | 2,5-dimethyl-3-thiahexane nih.gov | N/A | N/A |
N/A: Data not available in the provided search results.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7309-43-5 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
1-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C7H16S/c1-4-5-6-8-7(2)3/h7H,4-6H2,1-3H3 |
InChI Key |
QIAZGMDOMXLGBB-UHFFFAOYSA-N |
SMILES |
CCCCSC(C)C |
Canonical SMILES |
CCCCSC(C)C |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butyl Isopropyl Sulfide
Classical and Contemporary Approaches to Thioether Formation
The formation of the thioether linkage is a cornerstone of organosulfur chemistry. The methods to achieve this are diverse, reflecting a continuous evolution of synthetic strategies aimed at improving efficiency, selectivity, and environmental compatibility.
Nucleophilic substitution is a foundational reaction class for the synthesis of sulfides. In these reactions, a sulfur-containing nucleophile attacks an electrophilic carbon atom, displacing a leaving group to form a C-S bond. The most common sulfur nucleophiles are thiolates (RS⁻), which are the conjugate bases of thiols. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom of an alkyl halide, leading to an inversion of stereochemistry if the carbon is chiral. This pathway is most effective for methyl, primary, and secondary alkyl halides, as tertiary halides tend to undergo elimination reactions.
While metal thiolates are classic nucleophiles, modern methodologies have introduced neutral sulfur nucleophiles to circumvent issues like oxidation and odor associated with thiols. For example, N-heterocyclic carbene (NHC)-boryl sulfides and N-borylthioamides have been developed as neutral sources of sulfur nucleophiles. These reagents react with alkyl halides or acid chlorides upon heating to produce thioethers and thioesters, respectively, in high yields. This approach allows for a one-pot process starting from an NHC-borane, a disulfide, and an electrophile.
The alkylation of thiols with alkyl halides is the most common and direct method for preparing asymmetrical thioethers like butyl isopropyl sulfide (B99878). This reaction is the sulfur equivalent of the well-known Williamson ether synthesis. The process begins with the deprotonation of a thiol using a base to generate a highly nucleophilic thiolate anion. This anion then performs an SN2 attack on an alkyl halide, displacing the halide and forming the sulfide.
To synthesize butyl isopropyl sulfide, one could react butanethiol with an isopropyl halide (e.g., 2-bromopropane) or, alternatively, 2-propanethiol (B166235) with a butyl halide (e.g., 1-bromobutane). The choice of base and solvent can be critical for reaction efficiency. While strong bases have traditionally been used in organic solvents, greener alternatives have been developed. Research has shown that bases like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) can effectively promote the reaction in water at room temperature, offering high yields and simplifying the work-up procedure.
| Thiol | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzenethiol | Benzyl chloride | K₂CO₃ | Water | 0.5 | 98 |
| Benzenethiol | Benzyl chloride | Et₃N | Water | 1.0 | 95 |
| 1-Hexanethiol | Ethyl bromide | K₂CO₃ | Water | 4.5 | 92 |
| Cyclohexanethiol | Allyl bromide | K₂CO₃ | Water | 3.0 | 94 |
While the alkylation of thiols with alkyl halides is robust, modern synthetic chemistry seeks to expand the range of suitable starting materials, often moving away from halide-based substrates. These advanced methods for C-S bond construction provide access to sulfides from precursors such as diazo compounds, simple alkanes, and arenes. Transition-metal catalysis often plays a key role in these transformations.
Novel C-S coupling reactions that proceed via thiyl radicals have also emerged as a powerful strategy. Other approaches utilize alternative sulfur sources to thiols, which can be problematic due to their volatility and strong odor. Thiourea (B124793), for example, can serve as an inexpensive and stable sulfur reagent. In one-pot procedures, thiourea reacts with an alkyl halide to form an S-alkylisothiouronium salt in situ, which is then hydrolyzed to generate the thiol or thiolate for subsequent reaction. Disulfides are also commonly used as sulfenylation reagents in various C-S bond-forming reactions.
Stereoselective Synthesis of Chiral Sulfides and Related Derivatives
Although butyl isopropyl sulfide is an achiral molecule, the synthesis of chiral sulfides is of great importance in medicinal chemistry and organic synthesis, as these compounds are common motifs in bioactive molecules and serve as versatile synthetic intermediates. Research in this area focuses on controlling the formation of stereocenters, either at the sulfur atom itself or at an adjacent carbon.
Enantioselective sulfenylation is a powerful method for creating stereogenic, sulfur-bearing carbon centers. These reactions typically involve the reaction of a prochiral nucleophile, such as an enolate or enamine, with an electrophilic sulfur species in the presence of a chiral catalyst.
A variety of catalytic systems have been developed to achieve high enantioselectivity. Lewis bases, including tertiary amines and sulfides, have been shown to catalyze the α-sulfenylation of carbonyl compounds. A synergistic approach combining a chiral Lewis base (such as a BINAM-derived sulfide) with a chiral Brønsted acid has been successfully applied to the intermolecular oxysulfenylation of alkenes, yielding products with two adjacent stereocenters in high enantiomeric excess. Another innovative strategy merges electrochemistry with organocatalysis, using iodine as a catalytic mediator for the direct asymmetric α-sulfenylation of aldehydes with sulfides, avoiding the need for stoichiometric chemical oxidants.
| Reaction Type | Catalyst System | Sulfenylating Agent | Result | Reference |
|---|---|---|---|---|
| α-Sulfenylation of silyl (B83357) enol ethers | Chiral selenophosphoramide | N-phenylthiosaccharin | Good yield and enantioselectivity | |
| Intermolecular oxysulfenylation of alkenes | Chiral sulfide / Chiral phosphoric acid | N-Phenylthiophthalimide | Up to 95% ee | |
| α-Sulfenylation of aldehydes | Iodine / Chiral amine (organocatalyst) | Sulfide (electrochemically generated disulfide) | Good to excellent enantioselectivities |
An alternative to creating chiral centers via sulfenylation is to synthesize chiral building blocks that already contain a sulfide moiety. These synthons are then incorporated into larger molecules. A prevalent strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are later removed. For example, N-sulfinyloxazolidinones and sulfinamides derived from auxiliaries like l-menthol (B7771125) are effective for the asymmetric synthesis of various organosulfur compounds.
Catalytic methods also provide efficient access to chiral sulfide building blocks. BINOL-derived chiral bifunctional sulfides have been employed as catalysts in asymmetric bromolactonizations to produce γ-chiral α-spiro-γ-lactones, which are valuable intermediates for pharmaceuticals. Furthermore, the stereospecific alkylation of easily accessible chiral sulfinamides can lead to the synthesis of chiral sulfoximines, which are important substructures in many bioactive compounds. These methods highlight the importance of developing versatile and efficient routes to optically active sulfur-containing molecules for use in asymmetric synthesis.
Green Chemistry Principles in Butyl Isopropyl Sulfide Synthesis
The integration of green chemistry principles into the synthesis of organic sulfides like butyl isopropyl sulfide is driven by the need for more sustainable, efficient, and environmentally benign chemical processes. scispace.com Traditional methods often rely on volatile organic solvents and hazardous reagents. Modern approaches seek to mitigate these issues through innovative catalytic systems, alternative reaction media, and improved atom economy. researchgate.netorganic-chemistry.org
Key green strategies applicable to the synthesis of butyl isopropyl sulfide—typically formed via nucleophilic substitution between an isopropyl thiol derivative and a butyl halide—include the use of greener solvents, phase-transfer catalysis, and energy-efficient reaction conditions. pearson.comchegg.com
Research Findings:
Green Solvents: The choice of solvent is a cornerstone of green chemistry. mdpi.comnih.gov Research has demonstrated the viability of using water, ethanol (B145695), ionic liquids, and deep eutectic solvents for various sulfide syntheses. researchgate.netmdpi.com For instance, visible-light photocatalytic methods for creating C–S bonds have been successfully performed in environmentally friendly solvents like ethanol and water. researchgate.net Formic acid has also been investigated as a sustainable reagent that can act as a Brønsted catalyst, solvent, and reductant in the deoxygenation of sulfoxides to sulfides. rsc.org
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reactants in immiscible phases, thereby eliminating the need for expensive, anhydrous, or hazardous polar aprotic solvents. In sulfide synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transfer a thiolate anion from an aqueous or solid phase to an organic phase containing the alkyl halide. google.commdpi.com This method enhances reaction rates, improves yields, and simplifies workup procedures. Catalysts like tetra-n-butylammonium bromide are effective in these reactions. google.com The use of PTC can streamline multistep syntheses by allowing consecutive reactions to occur in a single solvent with the same catalyst, minimizing intermediate isolation steps and handling losses. phasetransfer.com
Photocatalysis: Visible-light photocatalysis has emerged as a sustainable and efficient method for synthesizing sulfides under mild conditions. researchgate.net These reactions often utilize an iridium-based photocatalyst to generate radicals that participate in C-S bond formation. researchgate.net This approach is noted for its high efficiency and the ability to use benign oxidants like molecular oxygen from the air. researchgate.net
The following table summarizes and compares a traditional synthetic approach with greener alternatives applicable to the synthesis of asymmetric sulfides.
| Method | Key Principle | Typical Solvent | Catalyst/Key Reagent | Advantages |
| Traditional Williamson-type Synthesis | Nucleophilic substitution | DMF, THF, Acetonitrile | Strong base (e.g., NaH) | Well-established, versatile. |
| Phase-Transfer Catalysis (PTC) | Facilitates inter-phase reaction | Biphasic (e.g., Water/Toluene) | Quaternary ammonium/phosphonium salts (e.g., TBAB) google.com | Avoids hazardous solvents, increases reaction rate, simplifies workup. mdpi.comphasetransfer.com |
| Ionic Liquid-Mediated Synthesis | Use of non-volatile, recyclable solvent | Ionic Liquid (e.g., [BMIM]OH) | Ionic liquid can act as both solvent and catalyst mdpi.com | Low volatility, potential for catalyst/solvent recycling, mild conditions. organic-chemistry.orgmdpi.com |
| Visible-Light Photocatalysis | Radical-based C-S bond formation via photo-redox cycle | Green Solvents (e.g., Ethanol, Water) researchgate.net | Photocatalyst (e.g., Iridium complex) researchgate.net | Mild conditions, high atom economy, uses light as an energy source. researchgate.net |
Purification and Isolation Techniques for Organic Sulfides
The purification and isolation of organic sulfides are critical steps to ensure the final product meets the required purity standards. The choice of technique depends on the physical properties of the sulfide (e.g., boiling point, polarity), the nature of the impurities, and the scale of the reaction. For many modern, high-yield syntheses, extensive purification may not be necessary, with simple evaporation of volatiles being sufficient. researchgate.net However, when impurities are present, a range of techniques can be employed.
Common Purification and Isolation Techniques:
Distillation: For liquid sulfides like butyl isopropyl sulfide, fractional or vacuum distillation is a primary purification method. researchgate.net It separates compounds based on differences in their boiling points and is particularly effective for removing non-volatile impurities or solvents.
Chromatography: Chromatographic methods are highly versatile and widely used for the purification of organic sulfides.
Gas Chromatography (GC): Preparative GC can be used for small-scale purification of volatile sulfides. researchgate.net More commonly, GC is used as an analytical technique to assess purity, often coupled with a flame photometric detector (FPD) for selective detection of sulfur-containing compounds. google.comnih.gov
Column Chromatography: This is a standard technique using a stationary phase like silica (B1680970) gel or alumina (B75360) to separate the target sulfide from impurities based on differential adsorption. scispace.com However, some sensitive compounds, such as sulfoxides, may degrade on acidic silica gel. researchgate.net
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying less volatile or thermally sensitive organic sulfides. scispace.comnih.gov This method separates compounds based on their hydrophobicity.
Ligand Exchange Chromatography: This specialized technique can be used to separate organic sulfides from aromatic compounds by forming reversible complexes with a metal-loaded stationary phase. acs.org
Solvent Extraction: Liquid-liquid extraction is a fundamental technique used during workup to separate the sulfide from water-soluble impurities, salts, or catalysts. google.comgoogle.com It involves partitioning the compound between two immiscible liquid phases, such as an organic solvent and water. researchgate.net
Recrystallization: If the target sulfide is a solid at room temperature, recrystallization is an effective method for achieving high purity by dissolving the impure solid in a suitable solvent and allowing the pure crystals to form upon cooling. researchgate.net
The following table outlines the primary purification techniques applicable to organic sulfides.
| Technique | Principle of Separation | Applicability to Sulfides | Key Considerations |
| Distillation | Difference in boiling points | Excellent for volatile, thermally stable liquid sulfides. researchgate.net | Vacuum can be used for high-boiling point compounds to prevent decomposition. |
| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid/solid phase | Analytical assessment of purity google.com; preparative separation of small quantities of volatile sulfides. nih.gov | Requires thermal stability; detector choice (e.g., FPD) can enhance selectivity for sulfur compounds. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase | Purification of a wide range of sulfides, including non-volatile and thermally sensitive ones. scispace.comnih.gov | Reverse-phase (C8 or C18) columns are common and less reactive than silica. researchgate.net |
| Column Chromatography | Adsorption onto a solid stationary phase (e.g., silica gel) | General purpose purification for many organic sulfides. scispace.com | Potential for degradation of sensitive compounds on acidic stationary phases. researchgate.net |
| Solvent Extraction | Differential solubility in immiscible liquids | Essential for workup to remove water-soluble impurities and salts. google.comgoogle.com | Choice of solvent is crucial for efficient separation and minimal product loss. |
Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment, connectivity, and number of unique nuclei within a molecule.
For an isomer like n-butyl isopropyl sulfide (B99878), the ¹H NMR spectrum would display distinct signals for each set of non-equivalent protons. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern due to adjacent protons). For instance, the isopropyl group's six equivalent methyl protons would appear as a doublet, while its single methine proton would be a septet. The n-butyl group would show a characteristic triplet for its terminal methyl group and more complex multiplets for its methylene (B1212753) protons. Information on a ¹H NMR spectrum for butyl isopropyl sulfide is available, recorded on a Varian CFT-20 instrument. nih.gov
¹³C NMR spectroscopy complements the proton data by revealing the number of unique carbon environments. Each isomer of butyl isopropyl sulfide presents a different number of signals, making ¹³C NMR a powerful tool for distinguishing between them. For example, n-butyl isopropyl sulfide would exhibit five distinct carbon signals, whereas the more symmetric tert-butyl isopropyl sulfide would show only four.
Table 1: Predicted ¹H NMR Spectral Data for n-Butyl Isopropyl Sulfide
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Isopropyl -CH(CH₃)₂ | ~ 2.9 - 3.1 | Septet | 1H |
| Isopropyl -CH(CH ₃)₂ | ~ 1.2 - 1.3 | Doublet | 6H |
| Butyl -S-CH ₂- | ~ 2.5 - 2.7 | Triplet | 2H |
| Butyl -CH₂-CH ₂-CH₂- | ~ 1.5 - 1.7 | Sextet | 2H |
| Butyl -CH₂-CH₂-CH ₂- | ~ 1.3 - 1.5 | Sextet | 2H |
| Butyl -CH₃ | ~ 0.9 - 1.0 | Triplet | 3H |
Note: Predicted values are based on standard chemical shift ranges for alkyl sulfides.
Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For butyl isopropyl sulfide, the IR spectrum is dominated by absorptions corresponding to its alkane-like structure.
The primary diagnostic peaks are the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which typically appear in the 2850-3000 cm⁻¹ region. The C-S (carbon-sulfur) stretching vibration is also characteristic of a sulfide. This absorption is generally weak and appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. While its weakness can sometimes make it difficult to assign, its presence is indicative of the sulfide functional group. An FTIR spectrum for isobutyl isopropyl sulfide is available, obtained on a neat sample in a capillary cell. nih.gov
Table 2: Characteristic IR Absorption Frequencies for Butyl Isopropyl Sulfide
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane C-H | Stretch | 2850 - 3000 | Strong |
| Alkane C-H | Bend | 1350 - 1470 | Medium |
| Carbon-Sulfur C-S | Stretch | 600 - 800 | Weak to Medium |
Source: Based on general IR spectroscopy correlation tables and available data for related sulfides. nih.gov
Advanced Mass Spectrometry for Isomeric Differentiation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound. The NIST WebBook contains electron ionization mass spectrum data for sec-butyl isopropyl sulfide (C₇H₁₆S, molecular weight 132.267 g/mol ). nist.gov
When subjected to electron ionization (EI), butyl isopropyl sulfide forms a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation patterns are key to structural elucidation. Common fragmentation pathways for alkyl sulfides include alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and cleavage of the C-S bond. These processes generate a series of characteristic fragment ions that help to piece together the original structure and differentiate between isomers. vaia.com
Table 3: Key Mass Spectrometry Fragments for sec-Butyl Isopropyl Sulfide
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 132 | [C₇H₁₆S]⁺˙ | Molecular Ion (M⁺˙) |
| 89 | [C₄H₉S]⁺ | Loss of isopropyl radical (•C₃H₇) |
| 75 | [C₃H₇S]⁺ | Loss of sec-butyl radical (•C₄H₉) |
| 57 | [C₄H₉]⁺ | sec-Butyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Source: Based on fragmentation patterns observed in the NIST mass spectrum for sec-butyl isopropyl sulfide. nist.gov
Tandem mass spectrometry, often performed on a triple quadrupole (TQMS) instrument, provides an additional layer of structural detail. In an MS/MS experiment, a specific parent ion (e.g., the molecular ion at m/z 132) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting daughter ions are analyzed in the third quadrupole. By studying the specific fragmentation pathways of a mass-selected parent ion, TQMS can effectively distinguish between isomers that might produce similar initial fragment ions in a standard single-stage MS experiment.
Ion Trap Mass Spectrometry (ITMS) offers another powerful method for isomeric differentiation. An ion trap can confine ions in a small space and perform multiple stages of fragmentation (MSⁿ) over time. This allows for detailed fragmentation trees to be constructed. For butyl isopropyl sulfide isomers, an ITMS could isolate the molecular ion, fragment it, then isolate a key fragment and fragment it again. This sequential analysis provides deep structural insights, helping to confirm the branching patterns of the alkyl groups attached to the sulfur atom.
The combination of gas chromatography with mass spectrometry (GC-MS) is arguably the most powerful tool for the analysis of a mixture of butyl isopropyl sulfide isomers. Gas chromatography first separates the different isomers based on their volatility and interaction with the GC column. nist.gov Each separated isomer then enters the mass spectrometer, where a distinct mass spectrum is generated. This hyphenated approach ensures that the resulting mass spectrum corresponds to a single, pure isomer, eliminating the ambiguity that can arise from analyzing a mixture.
Theoretical and Computational Approaches to Structural Characterization
Theoretical and computational methods, particularly those based on quantum mechanics, are increasingly used to supplement and verify experimental findings. molinstincts.com Methods like Density Functional Theory (DFT) can be used to calculate the minimum energy (most stable) 3D structures of the various butyl isopropyl sulfide isomers. acs.org
These calculations can predict a range of molecular properties:
Geometric Parameters: Bond lengths and angles can be calculated and compared with data from diffraction studies, if available.
Vibrational Frequencies: Calculated vibrational frequencies can be compared directly with experimental IR spectra to aid in the assignment of absorption bands. researchgate.net
NMR Chemical Shifts: Theoretical predictions of NMR shielding constants can be converted into chemical shifts and compared with experimental ¹H and ¹³C NMR spectra to confirm structural assignments.
Thermochemical Properties: Properties such as the standard enthalpy of formation can be calculated, providing insight into the relative stabilities of the different isomers. acs.orgchemeo.com
By correlating computationally predicted spectra and properties with experimental data, a highly confident structural assignment can be achieved.
Quantum Chemical Investigations of Molecular Geometry and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in butyl isopropyl sulfide and identifying its stable conformations. The presence of flexible butyl and isopropyl groups attached to a central sulfur atom gives rise to multiple rotational isomers (conformers) with distinct energies.
Detailed research into similar molecules, such as carvacrol (B1668589) derivatives containing an isopropyl group, demonstrates that the rotation around the C(sp²)-C(sp³) bond is a key factor in defining the conformational landscape. mdpi.com For butyl isopropyl sulfide, the key dihedral angles would be those around the C-S bonds (e.g., C-C-S-C and C-S-C-C). The potential energy surface for the rotation of the alkyl groups can be mapped to identify energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. mdpi.comacs.org
For instance, studies on analogous compounds like ethylmethyl sulfide have used quantum mechanics calculations to plot the conformational dependence of spectroscopic parameters. nih.gov A similar approach for butyl isopropyl sulfide would involve optimizing the geometry for various conformers (e.g., anti, gauche) and calculating their relative energies. The energy differences between these conformations are typically small, often within a few kcal/mol, indicating that multiple conformers may coexist at room temperature. acs.org The investigation of restricted rotation of the isopropyl group, as studied in other molecules, reveals energy barriers that can be determined experimentally through dynamic NMR and calculated via DFT. mdpi.com
Table 1: Calculated Relative Energies for Butyl Isopropyl Sulfide Conformers This interactive table presents hypothetical relative energy values for the stable conformers of Butyl Isopropyl Sulfide as would be determined by quantum chemical calculations.
| Conformer | C-C-S-C Dihedral Angle (°) | C-S-C-C Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| anti-anti | 180 | 180 | 0.00 |
| anti-gauche | 180 | 60 | 0.65 |
| gauche-gauche | 60 | 60 | 1.20 |
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules like butyl isopropyl sulfide. aps.org It is widely applied to calculate the structure, energy, and properties of multi-electron systems with a favorable balance between accuracy and computational cost. aps.orgdokumen.pub DFT calculations typically employ functionals like B3LYP to analyze the distribution of electrons within the molecule, providing insights into its reactivity and stability. mdpi.comnih.gov
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a cornerstone of DFT studies. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. bohrium.com For an alkyl sulfide, the HOMO is typically localized on the sulfur atom due to its lone pairs of electrons, making it the primary site for electrophilic attack.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can be used to investigate charge distribution and hyperconjugative interactions. acs.org In butyl isopropyl sulfide, NBO analysis would likely reveal a slight negative charge on the sulfur atom and positive charges on the adjacent carbon atoms. These calculations provide a quantitative picture of the electron density, which complements the qualitative understanding derived from electronegativity principles. acs.org The Density of States (DOS) analysis can also offer a visual representation of the molecular orbitals and their contributions from different atoms, further clarifying the electronic structure. dokumen.pub
Table 2: Calculated Electronic Properties of Butyl Isopropyl Sulfide using DFT This interactive table shows typical electronic property values for Butyl Isopropyl Sulfide that would be obtained from DFT calculations.
| Property | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| NBO Charge on Sulfur | -0.25 e |
| Dipole Moment | 1.5 D |
Table of Compounds Mentioned
| Compound Name |
|---|
| Butyl Isopropyl Sulfide |
| Ethylmethyl Sulfide |
Reactivity and Mechanistic Investigations of Butyl Isopropyl Sulfide
Oxidative Transformations of Sulfides
The oxidation of sulfides is a fundamental transformation in organic sulfur chemistry, allowing for the synthesis of sulfoxides and sulfones. jchemrev.com This process involves the electrophilic addition of an oxygen atom to the electron-rich sulfur center. berkeley.edu The degree of oxidation can be controlled through the careful selection of oxidants and reaction conditions.
The selective conversion of sulfides to sulfoxides without over-oxidation to the corresponding sulfone is a significant objective in organic synthesis, as sulfoxides are valuable intermediates. jchemrev.comnih.gov A variety of methods have been developed to achieve this chemoselectivity. One common approach involves using hydrogen peroxide as a "green" oxidant, often in the presence of a catalyst or in a specific solvent system. nih.gov For instance, using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions provides a simple and effective method for selectively producing sulfoxides in high yields. nih.gov
Catalytic systems are widely employed to enhance selectivity. Diphenyl diselenide has been shown to catalyze the highly selective oxidation of sulfides to sulfoxides using a urea-hydrogen peroxide complex as the terminal oxidant. organic-chemistry.org This method is effective at room temperature and tolerates a wide range of functional groups. organic-chemistry.org Heterogeneous catalysts, such as manganese-containing spinel nanoparticles (Mn2ZnO4), also facilitate the selective oxidation of both aliphatic and aromatic sulfides to sulfoxides with hydrogen peroxide, offering the advantage of easy catalyst recovery and reuse. jsynthchem.com The choice of solvent can also be a determining factor; the use of oxone as an oxidant in ethanol (B145695) leads almost exclusively to the formation of sulfoxides. rsc.org
Table 1: Catalytic Systems for Chemoselective Oxidation of Sulfides to Sulfoxides
| Catalyst/Reagent System | Oxidant | Solvent | Key Features |
|---|---|---|---|
| Glacial Acetic Acid | Hydrogen Peroxide | Acetic Acid | Transition-metal-free, mild conditions, high yields (90-99%). nih.gov |
| Diphenyl Diselenide | Urea-Hydrogen Peroxide | Dichloromethane | Highly selective, avoids over-oxidation, tolerates diverse functional groups. organic-chemistry.org |
| Mn2ZnO4 Spinel Nanoparticles | Hydrogen Peroxide | Ethanol | Heterogeneous, recyclable catalyst with high chemoselectivity. jsynthchem.com |
| None (Solvent-controlled) | Oxone | Ethanol | Catalyst-free system where the solvent dictates selectivity for the sulfoxide (B87167). rsc.org |
| Tantalum Carbide | Hydrogen Peroxide | Not specified | Efficiently provides sulfoxides with high yields; catalyst is recoverable. organic-chemistry.org |
The complete oxidation of the thioether linkage in butyl isopropyl sulfide (B99878) results in the formation of butyl isopropyl sulfone. This transformation requires stronger oxidizing conditions or specific catalytic systems compared to sulfoxide synthesis. jchemrev.com Many reagents that produce sulfoxides can lead to sulfones if used in excess or at higher temperatures. nih.gov
Certain catalytic systems are designed to favor sulfone formation. For example, while tantalum carbide catalyzes the oxidation of sulfides to sulfoxides, niobium carbide under similar conditions with hydrogen peroxide efficiently yields the corresponding sulfones. organic-chemistry.org The solvent can also play a crucial role; a catalyst-free system using oxone as the oxidant in water produces sulfones, in contrast to the sulfoxides formed when the reaction is conducted in ethanol. rsc.org Biocatalytic methods have also been explored, where microbial strains, such as Aspergillus ochraceus and Penicillium Funiculosum, have demonstrated the ability to oxidize sulfides directly to sulfones in high yields. orientjchem.org
Table 2: Conditions for Oxidation of Sulfides to Sulfones
| Reagent/Catalyst System | Oxidant | Solvent | Key Features |
|---|---|---|---|
| None (Solvent-controlled) | Oxone | Water | Catalyst-free system where water as the solvent promotes sulfone formation. rsc.org |
| Niobium Carbide | Hydrogen Peroxide | Not specified | Provides sulfones efficiently; catalyst is recoverable and reusable. organic-chemistry.org |
| Aspergillus ochraceus | O₂ (aerobic) | Aqueous medium | Biocatalytic route showing excellent activity for sulfone synthesis. orientjchem.org |
| Permanganate (B83412) on MnO₂ | KMnO₄/MnO₂ | Heterogeneous | Effective for oxidation of sulfides to sulfones under heterogeneous conditions. organic-chemistry.org |
The mechanism of sulfur oxidation can vary significantly depending on the oxidant and reaction conditions.
Catalytic (Oxygen-Transfer) Mechanism: For many common oxidants like peroxides and periodates, the reaction proceeds through a one-step oxygen-transfer mechanism. researchgate.net This involves an electrophilic attack by an oxygen atom from the oxidant on the nucleophilic sulfur atom of the sulfide. nih.gov Computational studies on periodate (B1199274) oxidation show that the oxygen atom attacks the sulfide perpendicularly to the C-S-C plane, with the sulfur acting as the electron donor. researchgate.net Similarly, oxidations on the surface of metal catalysts are believed to occur via electrophilic addition of oxygen to the sulfur atom. berkeley.edu
Cycloaddition Mechanism: For certain powerful oxidants like potassium permanganate, a different pathway has been identified through computational studies. Instead of a direct attack by a single oxygen, the reaction proceeds via a 1,3-dipolar cycloaddition of the permanganate ion to the sulfur atom, forming a trigonal bipyramid cyclic intermediate. uregina.ca This intermediate then decomposes to yield the oxidized sulfur product. uregina.ca
Radical Mechanism: Oxidation can also be initiated by radical species. For example, the sulfate (B86663) radical (SO₄•⁻), a strong electrophilic oxidant, can react with saturated organic compounds primarily through hydrogen abstraction. acs.org While direct electron transfer from the sulfur atom is also a possible pathway, hydrogen abstraction from the alkyl chains is a dominant mechanism for many organosulfur compounds. acs.org
Enzymatic Mechanism: In biological systems, sulfur oxidation is a highly controlled process catalyzed by enzymes. For instance, the initial step in hydrogen sulfide oxidation involves the enzyme sulfide quinone oxidoreductase, which oxidizes the sulfide to a persulfide. nih.gov Subsequent enzymatic steps involving dioxygenases and oxidases convert this intermediate to sulfite (B76179) and finally sulfate. nih.gov Biocatalytic oxidations of organic sulfides by microorganisms likely involve similar enzymatic machinery, such as monooxygenases, that facilitate controlled oxygen insertion. orientjchem.org
The choice of catalyst is paramount in controlling the rate and selectivity of sulfide oxidation. The reactivity of organosulfur compounds increases with higher electron density at the sulfur atom, making electron-rich sulfides more susceptible to oxidation. berkeley.edu
Heterogeneous catalysts offer significant advantages in terms of separation and reusability. The catalytic activity is highly dependent on the nature of the metal center and its coordination environment. For example, studies comparing different catalysts for oxidation with tert-butyl hydroperoxide found that rates (per metal atom) were significantly higher on CoAPO-5 than on Co/H-Y or MoOx/Al2O3. berkeley.edu This enhanced activity was attributed to the tetrahedral Co²⁺ framework cations in CoAPO-5, which can undergo facile redox cycles. berkeley.edu
The selectivity between sulfoxide and sulfone formation can also be precisely controlled by the catalyst. As noted previously, niobium carbide favors the production of sulfones, whereas tantalum carbide promotes the formation of sulfoxides from the same sulfide substrate and oxidant (H₂O₂). organic-chemistry.org This highlights how the electronic and structural properties of the catalyst surface can influence the reaction pathway and determine the final product.
Electrophilic and Nucleophilic Reactions of the Thioether Linkage
The sulfur atom of the thioether in butyl isopropyl sulfide possesses two lone pairs of electrons, rendering it nucleophilic. This allows it to react with various electrophiles, most notably in alkylation reactions.
The nucleophilic sulfur atom of a sulfide can readily participate in S_N2 reactions with alkyl halides or other alkylating agents. youtube.com This reaction leads to the formation of a trialkylsulfonium salt, a species with a positively charged sulfur atom.
For butyl isopropyl sulfide, reaction with an alkylating agent such as methyl iodide would proceed via a nucleophilic attack of the sulfur atom on the electrophilic methyl group, displacing the iodide leaving group. The product is a butyl-isopropyl-methylsulfonium iodide salt.
Reaction: (CH₃)₂CH-S-C₄H₉ + CH₃I → [(CH₃)₂CH-S⁺(CH₃)-C₄H₉] I⁻
These resulting sulfonium (B1226848) salts are themselves valuable synthetic intermediates. The positively charged sulfur atom makes the attached alkyl groups highly susceptible to nucleophilic attack. youtube.com Therefore, the sulfonium salt can act as an alkylating agent in a subsequent S_N2 reaction, transferring one of its alkyl groups to another nucleophile and regenerating the original sulfide, which acts as a good leaving group. youtube.comlibretexts.org This reactivity allows sulfides to be used as catalysts in certain alkylation processes.
Fluorination Reactions and Mechanism
The electrophilic fluorination of sulfides is a key transformation for introducing fluorine into organic molecules. The reaction mechanism for the fluorination of dialkyl sulfides has been a subject of investigation, with evidence pointing towards a complex pathway. For some fluorination processes involving sulfides, a two-step mechanism has been proposed, which involves an initial oxidative fluorination at the sulfur atom, followed by a Pummerer-type rearrangement to yield the corresponding α-fluoro sulfide.
The choice of fluorinating agent is crucial and influences the reaction's efficiency. A variety of N-fluoro compounds have been developed for this purpose. The reactivity of these agents can be modulated by the electronic environment of the nitrogen atom.
Table 1: Common Electrophilic Fluorinating Agents for Sulfides
| Reagent Name | Abbreviation | Structural Class |
|---|---|---|
| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-Fluoro Sulfonimide |
| N-Fluorobenzenesulfonimide | NFSI | N-Fluoro Sulfonimide |
| N-Fluoropyridinium triflate | N-Fluoro Heterocycle | |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | N-Fluoro Heterocycle | |
| N-Fluoro-3,5-dichloropyridinium triflate | N-Fluoro Heterocycle |
The mechanism of electrophilic fluorination remains a topic of debate, with potential pathways including a direct S(_N)2 attack on the fluorine atom or a single-electron transfer (SET) process. The actual mechanism may vary depending on the specific sulfide substrate and the fluorinating agent employed.
Studies of Reaction with Sulfinic Acids and Related Compounds
The reaction between primary alkyl sulfides and sulfinic acids, such as p-toluenesulfinic acid, has been investigated to elucidate its mechanism. Studies involving various primary sulfides of the structure (RCH(_2))(_2)S have shown that the reaction rate is dependent on the structure of the sulfide. A significant primary kinetic isotope effect was observed when comparing the reactivity of α,α-dideuteriobenzyl sulfide with its non-deuterated counterpart, indicating that the abstraction of an α-proton is the rate-determining step.
The proposed mechanism involves the slow, rate-determining formation of a cation (RCH=S-CH(_2)R). This intermediate is then rapidly hydrolyzed to an aldehyde (RCHO) and a mercaptan (RCH(_2)SH). The mercaptan produced in this step is highly reactive towards the remaining sulfinic acid, leading to the formation of thiolsulfonates. The primary products of this subsequent rapid reaction are typically two different thiolsulfonates, ArSO(_2)SAr and ArSO(_2)SCH(_2)R. Any disulfide that might form as a minor byproduct is also found to react quickly with the sulfinic acid to yield the same thiolsulfonates.
Table 2: Relative Reactivities of Primary Sulfides with p-Toluene-Sulfinic Acid
| Sulfide (RCH(_2))(_2)S, R = | Relative Rate |
|---|---|
| C(_6)H(_5) | 1.00 |
| p-NO(_2)C(_6)H(_4) | 0.14 |
| p-CH(_3)OC(_6)H(_4) | 2.5 |
| n-C(_3)H(_7) | 0.08 |
This reactivity pattern underscores the electronic effects of the substituents on the rate of the reaction.
Computational Reaction Dynamics and Transition State Analysis
In a computational study of the high-temperature oxidation of diethyl sulfide, sensitivity analysis and rate of production analysis were employed to identify the most critical reactions in the mechanism. Such computational methods allow for the detailed examination of complex reaction networks and the identification of key intermediates and pathways. These analyses are crucial for developing accurate kinetic models for the combustion and atmospheric chemistry of organosulfur compounds.
Transition state analysis is another cornerstone of computational studies, providing insights into the energy barriers and geometries of the transition states of elementary reaction steps. For instance, in the context of reactions involving sulfur compounds, density functional theory (DFT) calculations can be used to determine the activation energies for various proposed mechanistic steps. These calculations help in distinguishing between different possible reaction pathways. For example, computational studies on the reaction of diallyl polysulfides with thiols have used DFT to map out the potential energy surfaces for different nucleophilic attack pathways, thereby elucidating the most favorable reaction mechanism.
Table 3: Calculated Energy Barriers for Hydrogen Abstraction from Alkyl Sulfates and Sulfonates by SO(_4)
| Compound | Functional Group | Calculated Gibbs Free Energy of Activation (ΔG(_b), kcal mol) |
|---|---|---|
| Methyl sulfate (MS) | -OSO(_3) | 5.21 |
| Methane sulfonate (MSA) | -SO(_3) | 6.63 |
Data adapted from a computational study on the oxidation kinetics of organosulfur compounds, illustrating the application of computational methods to determine reaction barriers.
These computational approaches are instrumental in building a fundamental understanding of the reactivity of sulfides and related compounds at a molecular level.
Applications in Advanced Organic Chemistry and Materials Science
Butyl Isopropyl Sulfide (B99878) as a Core Building Block in Multi-Step Synthesis
While often the target of synthesis itself, butyl isopropyl sulfide and analogous unsymmetrical sulfides are functional building blocks for constructing more complex molecules. The sulfur atom's nucleophilicity is central to its reactivity. msu.edu Sulfides readily react with alkyl halides to form ternary sulfonium (B1226848) salts, which are themselves potent alkylating agents. wwnorton.com This reactivity allows for the sequential introduction of different alkyl groups, forming the basis of multi-step synthetic pathways. iitg.ac.injagranjosh.com
The sulfide group can also be oxidized in a controlled manner to produce sulfoxides and subsequently sulfones. acs.org These oxidized derivatives have vastly different chemical properties and are crucial intermediates in many synthetic routes. For instance, the conversion of a simple dialkyl sulfide to a sulfone can be a key step in the synthesis of potent antileishmanial agents. acs.org The choice of reagents and reaction conditions allows chemists to selectively target the desired oxidation state, making the sulfide group a versatile functional handle.
The synthesis of unsymmetrical sulfides like butyl isopropyl sulfide typically involves the SN2 reaction between a thiolate and an alkyl halide. wwnorton.compearson.com For example, sodium isopropyl thiolate can act as a nucleophile to displace a bromide from 1-bromobutane, yielding the final product. pearson.com This fundamental reaction underscores the utility of sulfur nucleophiles in creating specific C-S bonds, a cornerstone of organosulfur chemistry. wwnorton.com
| Initial Reactant | Transformation | Product Type | Significance |
|---|---|---|---|
R-S-R' (e.g., Butyl Isopropyl Sulfide) | Alkylation (e.g., with CH₃I) | Sulfonium Salt ([R-S(CH₃)-R']⁺I⁻) | Creates a good leaving group or serves as an alkylating agent. wwnorton.com |
R-S-R' | Mild Oxidation (e.g., with H₂O₂) | Sulfoxide (B87167) (R-S(O)-R') | Introduces chirality at the sulfur atom; useful in asymmetric synthesis. |
R-S-R' | Strong Oxidation (e.g., with m-CPBA) | Sulfone (R-S(O)₂-R') | Electron-withdrawing group; key intermediate in pharmaceuticals. acs.org |
Catalytic Roles of Sulfide-Based Structures
The utility of sulfides extends into the realm of catalysis, where they can act as catalysts themselves or as essential ligands that modulate the activity of a catalytic center.
Applications in Lewis Acid Catalysis
Recent research has demonstrated that sulfide-based materials can function as metal-free, heterogeneous Lewis acid catalysts. rsc.org In sulfide organic polymers (SOPs), the sulfur centers can engage in hypervalent interactions with oxygen atoms of a substrate, such as a carboxylic acid. rsc.org This S···O interaction activates the carboxylic group, increasing the electrophilic character of the carbonyl carbon and facilitating nucleophilic attack by an alcohol during esterification reactions. rsc.org This mechanism mimics catalytic routes observed in some proteins and opens a new avenue for designing electrophilic organocatalysts based on sulfur's ability to act as a Lewis acidic site. rsc.org
Asymmetric Catalysis Mediated by Chiral Sulfides
Chiral sulfides have emerged as effective organocatalysts for a variety of asymmetric transformations, although their development has been less extensive than that of chiral amines or phosphines. rsc.orgresearchgate.net The catalytic cycle often involves the sulfide acting as a nucleophile, attacking an electrophile to form a chiral sulfonium intermediate. This intermediate then transfers a group to a substrate in an enantioselective manner.
The initial applications of chiral sulfide catalysts were in Corey-Chaykovsky-type asymmetric epoxidations. rsc.orgresearchgate.net More recently, newly designed chiral sulfide catalysts have proven highly effective in asymmetric halocyclizations. rsc.org For example, a copper-catalyzed diastereoselective imidation of diaryl sulfides bearing a chiral oxazolinyl group can produce optically active N-tosylsulfimides with high diastereoselectivity (up to 99%). nih.gov These chiral sulfimides can then serve as efficient chiral ligands in other catalytic processes, such as palladium-catalyzed allylic alkylations, achieving high stereoselectivity (up to 90% ee). nih.gov
| Catalyst Type | Reaction | Achieved Selectivity | Reference |
|---|---|---|---|
| BINOL-derived sulfide with diphenylmethanol unit | Desymmetrizing bromolactonization | Excellent catalytic performance | researchgate.net |
| Diaryl sulfide with chiral oxazolinyl moiety (+ Cu(OTf)₂) | Diastereoselective sulfimidation | Up to 99% ds | nih.gov |
| Optically active N-tosylsulfimide (+ Pd(II)) | Allylic alkylation | Up to 90% ee | nih.gov |
| General Chiral Sulfides | Corey-Chaykovsky epoxidation | High enantioselectivity | rsc.orgresearchgate.net |
Metal-Ionic Liquid Catalytic Systems for Sulfide Transformations
The catalytic oxidation of organic sulfides is a reaction of considerable industrial importance, and metal-ionic liquid (IL) systems have been developed as highly efficient and green catalysts for these transformations. frontiersin.orgnih.gov These systems leverage the unique properties of ionic liquids—such as non-volatility, thermal stability, and tunable structure—with the catalytic activity of metal centers. frontiersin.orgacs.org
These catalytic systems can selectively oxidize sulfides to either sulfoxides or sulfones with high conversion and yield. frontiersin.orgnih.gov For example, a tungstate-functionalized Brønsted acidic ionic liquid can be used for the aerobic oxidation of sulfides, producing sulfoxides at room temperature and sulfones at 50°C, with yields ranging from 92-99%. frontiersin.orgnih.gov Similarly, a manganese acetate catalyst in an ionic liquid medium facilitates the aerobic oxidation of sulfides to sulfoxides in good to high yields with no over-oxidation observed. nih.gov A key advantage of these systems is the ease of catalyst recovery and reuse for multiple cycles without a significant loss of activity. frontiersin.orgnih.gov
Integration into Novel Materials and Functional Systems
The incorporation of sulfide moieties into complex material structures has led to the development of functional systems with unique properties, particularly in the field of optics.
Development of Chiral High-Entropy Sulfides for Non-Linear Optics
Non-centrosymmetric semiconductors are known to exhibit non-linear optical (NLO) properties, which are critical for applications in photonics and laser technology. rsc.orgrsc.orgresearchgate.net A key challenge is to design materials that possess a combination of high second-harmonic generation (SHG), a high laser damage threshold (LDT), and phase-matchability. rsc.orgrsc.org
Researchers have successfully developed synthetic methods to produce complex chiral high-entropy sulfides containing up to nine different elements. rsc.orgrsc.org These high-entropy materials, such as those with the general formula (A)₆(TM)ₓGe₂S₁₄ (where A is a mixture of rare-earth metals and TM is a transition metal), are designed to crystallize in non-centrosymmetric, chiral space groups. rsc.orgresearchgate.net By creating solid solutions with multiple elements on a single crystallographic site, it is possible to fine-tune the material's properties. researchgate.net
These high-entropy sulfides have demonstrated promising NLO characteristics. For example, a high-entropy alloy composition containing copper exhibited an SHG signal 1.5 times greater than the AgGaS₂ (AGS) standard and a laser damage threshold 2.8 times higher. rsc.orgrsc.org The ability to synthesize phase-matchable, high-performance NLO materials by leveraging the structural diversity of high-entropy sulfides represents a significant advancement in materials science. rsc.orgx-mol.com
| Material | Property | Value (Relative to Standard) | Significance |
|---|---|---|---|
| High-Entropy Sulfide with Cu | Second-Harmonic Generation (SHG) | 1.5× AGS Standard | Efficient frequency conversion. rsc.org |
| Laser Damage Threshold (LDT) | 2.8× AGS Standard | High durability for high-power applications. rsc.org | |
| AgGaS₂ (AGS) | Second-Harmonic Generation (SHG) | 1.0 (Standard) | Benchmark NLO material. |
| Laser Damage Threshold (LDT) | 1.0 (Standard) | Benchmark NLO material. |
Sulfide Organic Polymers as Heterogeneous Catalysts
Sulfide organic polymers (SOPs) represent an emerging class of materials with significant potential as metal-free heterogeneous catalysts. rsc.orgrsc.org Research has demonstrated their efficacy in promoting certain organic reactions, such as the esterification of carboxylic acids. rsc.orgresearchgate.net These polymers are synthesized by incorporating sulfide linkages into a stable, porous organic framework. rsc.org
The catalytic activity of SOPs is attributed to the unique electronic properties of the sulfur atoms within the polymer matrix. rsc.org In reactions like esterification, the sulfur centers can engage in hypervalent interactions with oxygen atoms of the carboxylic acid. This interaction, specifically an S⋯O (nO → σS*) interaction, activates the carboxylic acid. rsc.org By drawing electron density away from the carbonyl carbon, the sulfur atom increases its electrophilic character. rsc.orgrsc.org This heightened electrophilicity facilitates the nucleophilic attack by an alcohol, leading to the formation of the corresponding ester. rsc.org
A key advantage of using SOPs as catalysts is their heterogeneous nature. rsc.org Being solid materials, they can be easily separated from the reaction mixture by simple filtration, allowing for efficient recovery and recycling. researchgate.net Studies have shown that SOPs can be reused for multiple catalytic cycles without a significant loss of activity, highlighting their potential for sustainable and cost-effective chemical synthesis. researchgate.net This positions them as a novel class of heterogeneous Lewis acid organocatalysts. rsc.org
Exploration as Bioisosteres in Chemical Design
The concept of bioisosterism is a fundamental strategy in medicinal chemistry and drug design. nih.govpatsnap.com It involves the substitution of an atom or a functional group within a biologically active molecule with another atom or group that has similar physical or chemical properties, with the goal of retaining or improving the desired biological activity. wikipedia.orgacs.org Such modifications are employed to enhance potency, modulate selectivity, improve pharmacokinetic properties (like absorption and metabolism), and reduce toxicity. patsnap.comacs.org Bioisosteres are broadly classified into classical and non-classical types, where classical bioisosteres have similar sizes and electronic configurations, while non-classical ones may be structurally different but produce a similar biological response. acs.org
The sulfide linkage, as found in butyl isopropyl sulfide, is a subject of exploration as a potential bioisostere for other common functional groups in drug candidates. Due to its size, bond angles, and lipophilicity, the sulfide group (-S-) can be considered a bioisosteric replacement for an ether linkage (-O-), a methylene (B1212753) group (-CH2-), or a disulfide bond (-S-S-). u-tokyo.ac.jp The substitution of an ether with a thioether (sulfide) can significantly alter a molecule's properties, such as its lipophilicity, metabolic stability, and hydrogen bonding capacity, which can be advantageous in optimizing a drug's profile. acs.org
For instance, replacing a metabolically susceptible ether linkage with a more robust sulfide might prevent rapid degradation of a drug in the body. patsnap.com Furthermore, the sulfur atom in a sulfide has available d-orbitals and can participate in different types of non-covalent interactions compared to an oxygen atom, potentially leading to altered binding affinity or selectivity for its biological target. u-tokyo.ac.jp Sulfilimines, derived from sulfides, are also being investigated as potential bioisosteres for sulfoxides, offering a tunable functional group for medicinal chemists. acs.org The exploration of sulfides and their derivatives as bioisosteres provides a valuable tool for fine-tuning the properties of therapeutic agents to create safer and more effective medicines. acs.org
Interactive Data Table for Butyl Isopropyl Sulfide
This table summarizes key chemical data for Butyl Isopropyl Sulfide.
| Property | Value |
| Molecular Formula | C7H16S |
| Molecular Weight | 132.27 g/mol |
| CAS Registry Number | 22438-36-4 |
| IUPAC Name | 2-[(1-Methylethyl)thio]butane |
| Synonyms | sec-Butyl isopropyl sulfide, 2,4-Dimethyl-3-thiahexane |
Analytical Chemistry Methodologies for Butyl Isopropyl Sulfide
Method Development for Trace Analysis and Detection
Detecting trace amounts of butyl isopropyl sulfide (B99878) is essential in applications such as quality control for consumer products, where even small quantities can cause objectionable odors. ceriumlabs.com Method development for trace analysis focuses on pre-concentration techniques to increase the analyte concentration before detection.
A highly effective technique for volatile organic sulfur compounds is Purge & Trap concentration coupled with GC-MS. ceriumlabs.com This method involves several key steps:
Sample Preparation : A sample (e.g., isopropyl alcohol) is diluted with ultrapure water and acidified. ceriumlabs.com
Purging : An inert gas, such as nitrogen, is bubbled through the sample. This sparges the volatile sulfides out of the liquid matrix. ceriumlabs.com
Trapping : The gas stream is passed through a desorption tube containing an adsorbent material like Tenax TA, which traps the volatile sulfur compounds. ceriumlabs.com
Desorption and Analysis : The trap is heated, and a flow of helium gas desorbs the concentrated analytes, which are then injected into a GC system for separation and detection, typically by a mass spectrometer. ceriumlabs.com
This Purge & Trap technique significantly enhances sensitivity, allowing for the measurement of sulfur compounds at ppb levels. ceriumlabs.com
| Compound | Detection Limit (ppb) |
|---|---|
| Carbon Disulfide | 1.0 |
| n-Propyl Mercaptan | 1.5 |
| Ethyl Methyl Sulfide | 1.5 |
| Thiophene | 2.0 |
| n-Butyl Mercaptan | 5.0 |
Note: The table provides examples for similar volatile sulfur compounds; specific limits for butyl isopropyl sulfide would require experimental determination.
Quantitative Analysis Techniques for Organosulfur Compounds
Quantitative analysis aims to determine the exact concentration of a specific compound in a sample. For organosulfur compounds like butyl isopropyl sulfide, the choice of detector in chromatography is paramount for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) : In GC-MS, the mass spectrometer provides compound identification through its unique mass spectrum. Quantification is achieved by measuring the area under the chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations. ceriumlabs.com
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) : The SCD is highly specific to sulfur and offers a linear and equimolar response. This means the detector's response is directly proportional to the mass of sulfur entering it, regardless of the compound's structure. gcms.cz This property simplifies quantification, especially when analyzing for total sulfur or when authentic standards for every compound are not available. gcms.cz
Gas Chromatography-Electrochemical Detection (GC-ED) : An electrochemical detector can be used for the specific detection of certain sulfur compounds. kaycantest.com Quantification requires frequent calibration with stable standards, and the detection range is typically in the parts-per-million (ppm) range. kaycantest.com
For all quantitative methods, a robust calibration strategy is essential. This involves analyzing a series of standards of the target compound at different concentrations to create a calibration curve. However, the instability of some sulfide standards can pose a challenge, necessitating careful preparation and storage. epa.gov
Environmental and Biogeochemical Transformations
Abiotic Degradation Pathways of Organosulfur Compounds in Environmental Matrices
Abiotic degradation involves chemical reactions that occur without the direct involvement of microorganisms. For organosulfur compounds like butyl isopropyl sulfide (B99878), these pathways primarily include oxidation and, to a lesser extent, hydrolysis.
Thioethers (sulfides) are susceptible to oxidation in both aquatic and atmospheric environments. The sulfur atom in butyl isopropyl sulfide can be readily oxidized by various environmental oxidants, such as hydrogen peroxide and hydroxyl radicals. mdpi.com This process is a primary abiotic degradation pathway. The oxidation typically occurs in a stepwise manner, first converting the sulfide to a sulfoxide (B87167) (butyl isopropyl sulfoxide) and potentially further to a sulfone (butyl isopropyl sulfone) under stronger oxidizing conditions. libretexts.orgmasterorganicchemistry.com
In atmospheric systems, volatile organosulfur compounds can react with photochemically generated radicals, contributing to their degradation. In aqueous environments, dissolved oxidants and photochemical processes can also lead to the transformation of the compound. science.gov The rate of these reactions is dependent on factors such as temperature, pH, and the concentration of oxidants.
| Initial Compound | First Oxidation Product | Second Oxidation Product |
|---|---|---|
| Butyl Isopropyl Sulfide | Butyl Isopropyl Sulfoxide | Butyl Isopropyl Sulfone |
Thioethers, the class of compounds to which butyl isopropyl sulfide belongs, are generally characterized by their high stability towards hydrolysis under typical environmental conditions (neutral pH). masterorganicchemistry.com Unlike thioesters, which readily hydrolyze to form carboxylic acids and thiols, the carbon-sulfur bond in thioethers is not easily cleaved by water. nih.govwikipedia.org Therefore, hydrolysis is not considered a significant degradation pathway for butyl isopropyl sulfide in natural aquatic environments. Its transformation via this mechanism would be exceptionally slow and likely negligible compared to oxidative and biotic degradation pathways.
Biotic Transformation Mechanisms of Sulfides
The biodegradation of organosulfur compounds by microorganisms is a critical process in the global sulfur cycle and a primary determinant of the environmental fate of substances like butyl isopropyl sulfide.
A diverse range of microorganisms, particularly bacteria, are capable of utilizing alkyl sulfides as a source of carbon and energy. oup.com Studies have shown that certain bacteria, such as those from the genus Thiobacillus, can degrade a variety of alkyl sulfides, including dibutyl sulfide, under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, using nitrate (B79036) as an electron acceptor in the latter case. nih.govnih.gov
The microbial degradation of butyl isopropyl sulfide would likely proceed through the oxidation of the sulfur atom, analogous to abiotic pathways, leading to the formation of the corresponding sulfoxide. This sulfoxide can then be further metabolized. The process is initiated by enzymes that catalyze the oxidation of the sulfide. oup.com
| Microorganism Genus | Degradation Condition | Substrates Degraded |
|---|---|---|
| Thiobacillus | Aerobic & Anaerobic (denitrifying) | Dimethyl sulfide, Diethyl sulfide, Dibutyl sulfide nih.govnih.gov |
| Hyphomicrobium | Aerobic | Dimethyl sulfide oup.com |
The biotransformation of thioethers is mediated by specific enzymes. The initial and often rate-limiting step is catalyzed by monooxygenase enzymes, which incorporate one atom of oxygen into the sulfide to form a sulfoxide. oup.com For simpler alkyl sulfides like dimethyl sulfide, specific enzymes such as dimethylsulfide monooxygenase have been identified. oup.com
In some metabolic pathways, methyltransferase enzymes can also be involved, which facilitate the transfer of methyl groups and the eventual cleavage of the carbon-sulfur bond. oup.com Radical S-adenosyl-L-methionine (SAM) enzymes are another class of proteins that catalyze the formation of carbon-sulfur bonds and are involved in the metabolism of various sulfur-containing biomolecules. nih.gov These enzymatic systems allow microorganisms to break down structurally simple thioethers like butyl isopropyl sulfide, using the components for their metabolic needs.
| Enzyme Class | Function in Thioether Metabolism |
|---|---|
| Monooxygenases | Catalyze the initial oxidation of the sulfur atom to form a sulfoxide. oup.com |
| Methyltransferases | Can be involved in the cleavage of C-S bonds in some metabolic pathways. oup.com |
| Radical SAM Enzymes | Facilitate various sulfur insertion reactions and metabolism of sulfur compounds. nih.gov |
Computational Modeling of Environmental Fate Processes
In the absence of extensive experimental data for butyl isopropyl sulfide, computational models serve as valuable tools to predict its environmental fate. researchgate.net Multimedia environmental fate models are used to estimate the distribution, persistence, and transport of chemicals across different environmental compartments such as air, water, soil, and sediment. rsc.org
These models utilize key physicochemical properties of the compound as inputs, including its molecular weight, vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow). researchgate.net By integrating these properties with environmental parameters and degradation rate estimates, these models can predict the likely environmental concentrations and persistence of the substance. researchgate.netnih.gov Such predictive modeling is essential for conducting risk assessments for chemicals where empirical data is limited.
| Parameter Category | Specific Inputs |
|---|---|
| Chemical Properties | Molecular Weight, Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow) |
| Degradation Rates | Half-lives in Air, Water, Soil, Sediment (estimated or experimental) |
| Environmental Scenario | Volume/area of compartments (air, water, soil), temperature, organic carbon content |
| Emission Data | Emission rates into different environmental compartments |
Compound Index
| Compound Name |
|---|
| Butyl Isopropyl Sulfide |
| Butyl Isopropyl Sulfone |
| Butyl Isopropyl Sulfoxide |
| Dibutyl sulfide |
| Diethyl sulfide |
| Dimethyl sulfide |
| Hydrogen peroxide |
| Nitrate |
| S-adenosyl-L-methionine |
Future Research Trajectories and Interdisciplinary Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of unsymmetrical thioethers has traditionally relied on methods that can be harsh and generate significant waste. Modern organic synthesis is increasingly focused on developing greener and more sustainable alternatives. Future research in the synthesis of butyl isopropyl sulfide (B99878) and related compounds is expected to focus on several key areas:
Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in the synthesis of other unsymmetrical sulfides, research will likely explore direct allylation of thiols with allylic alcohols under solvent- and catalyst-free conditions, potentially utilizing microwave irradiation to accelerate the reaction and improve yields. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.
Photocatalysis and Flow Chemistry: Visible-light photocatalysis offers a mild and efficient method for C-S bond formation. Future studies may investigate the use of photocatalysts for the synthesis of butyl isopropyl sulfide, potentially enabling reactions to proceed at ambient temperatures and with high atom economy. Additionally, the adoption of continuous flow chemistry could offer advantages in terms of scalability, safety, and process control for the synthesis of unsymmetrical disulfides, a methodology that could be adapted for sulfides.
Use of Thiol Surrogates: To circumvent the use of volatile and malodorous thiols, research into stable and odorless thiol surrogates, such as sulfonyl hydrazides, is a promising direction. Microwave-assisted cross-coupling of such surrogates with appropriate alkyl halides could provide a practical and environmentally benign route to butyl isopropyl sulfide. organic-chemistry.org
Metal-Organic Frameworks (MOFs) as Catalysts: The use of heterogeneous catalysts like MOF-199 has shown promise in the synthesis of unsymmetrical sulfides from aryl halides and ethyl potassium xanthogenate. organic-chemistry.org Future work could explore the development of MOF-based catalysts tailored for the synthesis of alkyl sulfides like butyl isopropyl sulfide, offering the benefits of recyclability and ease of separation. organic-chemistry.org
A comparative overview of traditional versus emerging sustainable synthetic methodologies is presented in Table 1.
| Methodology | Traditional Approaches | Emerging Sustainable Approaches |
| Reagents | Often involves volatile and malodorous thiols, strong bases, and potentially toxic alkyl halides. | Employs stable thiol surrogates, greener reagents, and catalysts. organic-chemistry.org |
| Conditions | Typically requires high temperatures and harsh reaction conditions. | Utilizes milder conditions, such as ambient temperature, and alternative energy sources like microwaves and visible light. organic-chemistry.org |
| Solvents | Often relies on volatile organic solvents. | Focuses on solvent-free reactions or the use of greener solvents. acsgcipr.org |
| Waste | Can generate significant amounts of byproducts and waste. | Aims for high atom economy and minimizes waste generation. acsgcipr.org |
| Catalysts | May use homogeneous catalysts that are difficult to recover. | Explores recyclable heterogeneous catalysts like MOFs. organic-chemistry.org |
Advanced Characterization Beyond Current Spectroscopic Modalities
While standard spectroscopic techniques like NMR and mass spectrometry are indispensable for the routine characterization of butyl isopropyl sulfide, a deeper understanding of its structural and electronic properties necessitates the application of more advanced analytical methods.
Advanced NMR Spectroscopy: Future characterization efforts could employ advanced NMR techniques to probe subtle structural and dynamic features. For instance, 33S NMR spectroscopy, despite its challenges due to low natural abundance and quadrupolar broadening, can provide direct information about the electronic environment of the sulfur atom. mdpi.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to unambiguously assign proton and carbon signals, especially in more complex derivatives of butyl isopropyl sulfide. researchgate.netsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of butyl isopropyl sulfide and its reaction products with high accuracy. acs.org Advanced ionization techniques can also be employed to study fragmentation patterns in detail, providing insights into the compound's stability and bonding. The coupling of liquid chromatography with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is an emerging technique for the speciation and quantification of sulfur compounds. rsc.org
Single-Crystal X-ray Diffraction: For derivatives of butyl isopropyl sulfide that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure. excillum.comdiamond.ac.ukresearchgate.net This technique can reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state, offering valuable data for benchmarking computational models. researchgate.netacs.org
Deeper Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms involving unsymmetrical sulfides is crucial for optimizing existing synthetic methods and designing new reactions. Future research should focus on elucidating the intricate pathways of reactions involving butyl isopropyl sulfide.
Mechanistic Studies of C-S Bond Formation: Investigating the mechanism of novel synthetic routes, such as the proposed photocatalytic or MOF-catalyzed syntheses, will be critical. This could involve a combination of experimental techniques, including kinetic studies, isotope labeling, and the identification of reaction intermediates.
Radical-Mediated Reactions: The role of radical intermediates in both the synthesis and reactions of unsymmetrical sulfides warrants further investigation. For example, the homolytic cleavage of disulfide bonds to generate thiyl radicals is a key step in some synthetic methodologies, and understanding the factors that control this process is essential. acs.org
Oxidation and Cleavage Reactions: The selective oxidation of the sulfide moiety to sulfoxide (B87167) and sulfone is a common transformation. acs.orgnih.gov Future studies could focus on the detailed mechanism of these oxidations, particularly with respect to stereoselectivity if chiral derivatives are used. Additionally, the selective cleavage of C-S bonds in thioethers to form unsymmetrical disulfides is an area of growing interest, and understanding the underlying mechanisms will be key to developing more efficient methods. organic-chemistry.org
A proposed general mechanism for the synthesis of unsymmetrical sulfides via a copper-catalyzed cross-coupling reaction is depicted below, highlighting the key steps that require further detailed investigation for specific substrates like those involved in the formation of butyl isopropyl sulfide. researchgate.net
| Step | Description |
| 1. Oxidative Addition | The copper catalyst undergoes oxidative addition to the alkyl halide. |
| 2. Ligand Exchange | The thiol or its conjugate base displaces a ligand on the copper center. |
| 3. Reductive Elimination | The two organic fragments couple, and the unsymmetrical sulfide is eliminated, regenerating the catalyst. |
Computational Chemistry: Predictive Modeling and Materials Design
Computational chemistry provides a powerful tool for complementing experimental studies and guiding the design of new molecules and materials. For butyl isopropyl sulfide, computational approaches can offer valuable insights into its properties and reactivity.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of butyl isopropyl sulfide. chemrxiv.org These calculations can help in the interpretation of experimental spectra and provide a deeper understanding of the bonding within the molecule. Furthermore, DFT can be used to model reaction pathways and calculate activation energies, thereby elucidating reaction mechanisms. chemrxiv.org
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the physical and chemical properties of butyl isopropyl sulfide and related compounds based on their molecular structure. nih.govresearchgate.netnih.gov These models can be valuable for screening potential candidates for specific applications and for designing molecules with desired properties.
Materials Design: Computational modeling can be used to predict how butyl isopropyl sulfide might interact with other molecules or surfaces. This could be particularly relevant for exploring its potential applications as a ligand in catalysis or in the design of new materials with specific functionalities.
Exploration of New Applications in Emerging Chemical Fields
While the current applications of simple alkyl sulfides like butyl isopropyl sulfide are limited, the unique properties of the thioether functional group suggest potential for its use in a variety of emerging fields.
Medicinal Chemistry: Thioethers are present in a wide range of pharmaceutical compounds and can play a crucial role in their biological activity. nih.govresearchgate.nettu.edu.iqnih.gov Future research could explore the synthesis and biological evaluation of derivatives of butyl isopropyl sulfide as potential therapeutic agents. For instance, the incorporation of the butyl isopropyl sulfide moiety into larger molecules could modulate their pharmacokinetic properties.
Materials Science: Unsymmetrical disulfides have recently been investigated as cathode-active materials in rechargeable batteries. nih.govmdpi.com While butyl isopropyl sulfide itself is not a disulfide, this research highlights the potential for organosulfur compounds in energy storage applications. Future work could explore the use of polymers or materials containing the butyl isopropyl sulfide unit for various material science applications.
Catalysis: Thioethers can act as ligands for transition metals, and the development of new catalysts is an ongoing area of research. The specific steric and electronic properties of the butyl and isopropyl groups in butyl isopropyl sulfide could be exploited in the design of novel ligands for catalytic applications.
The interdisciplinary nature of these future research trajectories underscores the importance of collaboration between synthetic chemists, analytical scientists, theoreticians, and materials scientists to fully realize the potential of butyl isopropyl sulfide and related unsymmetrical sulfides.
Conclusion
Synthesis of Key Research Contributions to Butyl Isopropyl Sulfide (B99878) Chemistry
The chemistry of butyl isopropyl sulfide, while not as extensively studied as some other organosulfur compounds, is well-grounded in the fundamental principles of organic chemistry. Research contributions primarily lie in the general synthetic methodologies for unsymmetrical sulfides, such as nucleophilic substitution reactions, and the well-established oxidation pathways to sulfoxides and sulfones. Spectroscopic characterization, particularly mass spectrometry, has provided definitive structural information for isomers like sec-butyl isopropyl sulfide.
Broader Implications for Organosulfur Chemical Science
The study of butyl isopropyl sulfide serves as a valuable case study within the broader context of organosulfur chemistry. It exemplifies the predictable yet nuanced reactivity of thioethers and highlights the importance of controlling reaction conditions to achieve selective transformations, such as partial or full oxidation of the sulfur center. The exploration of its potential applications, though not fully realized, underscores the ongoing search for novel organosulfur compounds with specific functionalities in areas like materials science and flavor chemistry.
Outlook for Continued Scholarly Exploration
Future scholarly exploration of butyl isopropyl sulfide could focus on several key areas. Detailed investigation into the synthesis of its various isomers with a focus on optimizing reaction yields and developing greener synthetic routes would be a valuable contribution. Comprehensive spectroscopic analysis, including detailed ¹H and ¹³C NMR studies, would provide a more complete picture of its molecular structure and dynamics. Furthermore, systematic evaluation of its properties, such as its performance as a lubricant additive or its specific sensory characteristics, could uncover new and valuable applications for this intriguing organosulfur molecule.
Q & A
Q. What strategies exist for reconciling discrepancies between theoretical predictions and experimental observations in butyl isopropyl sulfide’s catalytic applications?
- Methodological Answer : Conduct error propagation analysis to identify sources of divergence (e.g., solvent effects in simulations). Iteratively refine computational models using experimental data (e.g., adjusting dielectric constants). Publish negative results and methodological limitations to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
